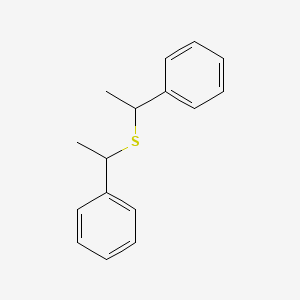

Di(alpha-phenylethyl) Sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylethylsulfanyl)ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKXWHALINJHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290089 | |

| Record name | 1,1'-[Sulfanediyldi(ethane-1,1-diyl)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-59-5 | |

| Record name | 838-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-[Sulfanediyldi(ethane-1,1-diyl)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Organosulfur Compounds in Modern Chemical Science

Organosulfur compounds, which are organic compounds containing a carbon-sulfur bond, are integral to numerous areas of modern chemical science. jmchemsci.com Their importance stems from their wide-ranging applications in pharmaceuticals, materials science, and as versatile building blocks in organic synthesis. nih.gov The unique chemical properties of sulfur, including its various oxidation states and reactivity, contribute to the diverse functions of these compounds. mdpi.com

In medicinal chemistry, organosulfur compounds are present in a significant number of FDA-approved drugs and are recognized for their therapeutic potential. chemrevlett.com They are found in many biologically active molecules and natural products. jmchemsci.com For instance, the amino acid methionine and the vitamin biotin (B1667282) are naturally occurring and biologically crucial organosulfur compounds. britannica.com The fungicidal activity of allicin (B1665233) from garlic and the medicinal properties of compounds in onions are also attributed to organosulfur constituents. wisdomlib.org

The role of organosulfur compounds extends to materials science, with polymers like poly(phenylene sulfide) (PPS) being used in various demanding applications. britannica.com Furthermore, their utility as reagents and intermediates in organic synthesis is well-established, with ongoing research focused on developing novel methods for creating carbon-sulfur bonds. mdpi.com

Position and Relevance of Di Alpha Phenylethyl Sulfide Within Thioether Chemistry

Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a C-S-C bond. jmchemsci.com They are the sulfur analogs of ethers and are fundamental components in many biologically active molecules. jmchemsci.combritannica.com The chemistry of thioethers is a significant area of study due to their prevalence in nature and medicine. jmchemsci.com

Di(alpha-phenylethyl) sulfide (B99878), with its two alpha-phenylethyl groups attached to a sulfur atom, is a specific example of a thioether. Its structure, featuring both sulfur and phenyl groups, makes it a subject of interest in the development of ligands for catalytic systems, particularly in the field of asymmetric synthesis. myskinrecipes.com The synthesis of such thioethers can be achieved through various methods, including the dehydrative thioetherification of alcohols with thiols, a process that has seen advancements through the use of transition-metal catalysts. chemrevlett.com Research into the oxidation of similar structures, like aryl 1-methyl-1-phenylethyl sulfides, provides insights into reaction mechanisms such as electron transfer–oxygen rebound. acs.org

The physical and chemical properties of Di(alpha-phenylethyl) Sulfide are summarized in the table below.

| Property | Value |

| CAS Number | 838-59-5 |

| Molecular Formula | C16H18S |

| Molecular Weight | 242.38 g/mol |

| Physical Form | Liquid |

| Purity | 95% |

| IUPAC Name | {1-[(1-phenylethyl)sulfanyl]ethyl}benzene |

| InChI Key | NTKXWHALINJHQX-UHFFFAOYSA-N |

This data is compiled from multiple sources. sigmaaldrich.comguidechem.comlabproinc.com

Historical Development and Current Research Landscape of Diaryl Sulfides

Direct Synthetic Routes to Sulfide Scaffolds

The direct formation of the sulfide linkage is a primary focus in the synthesis of di(alpha-phenylethyl) sulfide. Various methodologies have been developed to achieve this, each with its own advantages and substrate scope.

Carbon-Sulfur Bond Formation Strategies, Including Thiol-Alkene Additions

The addition of thiols to alkenes, known as the thiol-ene reaction or hydrothiolation, is a powerful and atom-economical method for constructing carbon-sulfur bonds. mdpi.com This reaction can proceed through either a radical or a Michael addition pathway, leading to anti-Markovnikov or Markovnikov products, respectively. wikipedia.orgsci-hub.se

The radical-mediated thiol-ene reaction is often initiated by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.org This radical then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the chain. wikipedia.org Visible-light photoredox catalysis has emerged as a mild and efficient way to initiate these reactions. mdpi.combeilstein-journals.orgbeilstein-journals.org For instance, photocatalysts like Ru(bpz)₃₂ and Eosin Y can effectively generate thiyl radicals from a variety of thiols under visible light irradiation. beilstein-journals.orgbeilstein-journals.org

Alternatively, the Michael addition pathway is typically catalyzed by a base or a nucleophile. wikipedia.org The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile and attacks the alkene in a conjugate addition manner. sci-hub.se

A notable application of thiol-ene chemistry is in the synthesis of unsymmetrical sulfides. While the reaction of a thiol with an alkyl halide is a classic method, it can be plagued by the formation of symmetrical disulfide byproducts. acs.org To circumvent this, methods involving pre-activated sulfur reagents have been developed. acs.orgorganic-chemistry.org

Electrophilically Catalyzed Displacement Reactions

Electrophilically catalyzed reactions provide another important avenue for the synthesis of sulfides. These reactions often involve the activation of a leaving group by a Lewis acid, facilitating nucleophilic attack by a sulfur-containing species. For example, the substitution of an acetoxy group in benzyl (B1604629) acetates with thiosilanes can be efficiently catalyzed by indium triiodide. organic-chemistry.orgorganic-chemistry.org

Boron Lewis acids, such as B(C₆F₅)₃, have also been shown to catalyze the desulfurization of various sulfides in the presence of a reducing agent like Et₃SiH. rsc.org While this is a cleavage reaction, the underlying principle of Lewis acid activation of the sulfur atom is relevant.

The reaction of phosphinic acid thioesters with benzyl Grignard reagents has been found to unexpectedly lead to the formation of benzyl sulfides. rsc.orgrsc.org This reaction proceeds via a nucleophilic attack of the Grignard reagent on the sulfur atom of the phosphinic acid thioester. rsc.org This method is particularly useful for synthesizing sterically hindered sulfides that are difficult to prepare using traditional thiol-alkyl halide coupling. rsc.org

Synthesis via Radical Processes

Radical-based methods offer a distinct approach to C–S bond formation. As mentioned in the thiol-ene section, the generation of thiyl radicals is a key step. wikipedia.org These radicals can be generated photochemically or by using radical initiators. wikipedia.orgresearchgate.net The irradiation of alkyl and benzyl ethyl sulfides with UV light leads to the homolytic cleavage of the C–S bond, forming alkyl and thiyl radicals. researchgate.net

Visible-light photoredox catalysis has significantly advanced radical-based sulfide synthesis. mdpi.combeilstein-journals.orgbeilstein-journals.org This methodology allows for the generation of radicals under mild conditions. For example, the thiolation of benzyl chlorides with thiosulfonates can be achieved using visible light without the need for a metal or photocatalyst, proceeding through an electron donor-acceptor complex. organic-chemistry.org

Furthermore, dual catalytic systems combining photoredox catalysis with transition metal catalysis have been developed for C–S bond formation. beilstein-journals.orgbeilstein-journals.org In one such system, an iridium photocatalyst generates a thiyl radical, which then enters a nickel catalytic cycle to couple with an aryl halide. beilstein-journals.orgbeilstein-journals.org

Synthesis of Oxidized this compound Derivatives

The oxidation of sulfides to their corresponding sulfoxides and sulfones is a fundamental transformation in organic synthesis, as these oxidized species are important synthetic intermediates and possess biological activity. sioc-journal.cnrsc.org

Oxidation of Sulfides to Sulfoxides and Sulfones

The selective oxidation of sulfides can be challenging, as over-oxidation to the sulfone is a common side reaction. tandfonline.com A variety of oxidizing agents have been employed to achieve this transformation, with hydrogen peroxide being a particularly attractive "green" oxidant. sioc-journal.cnmdpi.com

Selective oxidation can often be controlled by the choice of solvent and reaction conditions. For example, using oxone (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant, sulfoxides can be obtained in excellent yield in ethanol, while sulfones are the major product in water. rsc.org Similarly, N-fluorobenzenesulfonimide (NFSI) can be used to selectively produce either sulfoxides or sulfones by simply varying the amount of NFSI used in water. rsc.org

Hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO) and (diacetoxyiodo)benzene (B116549) (PIDA), are also effective for the oxidation of sulfides to sulfoxides. arkat-usa.org The addition of potassium bromide can activate these reagents in water, providing an environmentally friendly procedure. arkat-usa.org

| Oxidant | Catalyst/Conditions | Product | Reference |

| Hydrogen Peroxide | Glacial Acetic Acid | Sulfoxide (B87167) | mdpi.com |

| Oxone | Ethanol | Sulfoxide | rsc.org |

| Oxone | Water | Sulfone | rsc.org |

| N-Fluorobenzenesulfonimide | 1.1 equiv, H₂O | Sulfoxide | rsc.org |

| N-Fluorobenzenesulfonimide | 2.5 equiv, H₂O | Sulfone | rsc.org |

| Iodosobenzene (PhIO) | KBr, H₂O | Sulfoxide | arkat-usa.org |

| (Diacetoxyiodo)benzene (PIDA) | KBr, H₂O | Sulfoxide | arkat-usa.org |

Transition Metal-Catalyzed Oxidation Systems

Transition metal complexes are widely used as catalysts for the selective oxidation of sulfides, often exhibiting high efficiency and selectivity. frontiersin.org

Vanadium complexes have proven to be particularly effective for the asymmetric oxidation of sulfides. koreascience.krorganic-chemistry.org Chiral Schiff base-vanadium complexes can catalyze the enantioselective oxidation of sulfides to chiral sulfoxides using hydrogen peroxide as the oxidant. koreascience.kr The mechanism is believed to involve the coordination of the sulfide to the vanadium center, followed by oxygen transfer. koreascience.kr The steric and electronic properties of the Schiff base ligand play a crucial role in determining the enantioselectivity of the reaction. koreascience.kr Computational studies suggest that the active catalytic species is a hydroperoxo vanadium complex, and the oxygen transfer occurs in a single step. acs.org

Titanium-based catalysts have also been extensively studied for asymmetric sulfoxidation. acs.orgucc.ie The Kagan-Modena system, which utilizes a titanium isopropoxide/diethyl tartrate complex, is a classic example. ucc.ie This system and its modifications have been used to synthesize a variety of chiral sulfoxides, including the pharmaceutical agent esomeprazole. ucc.ie The nature of the chiral diol ligand and the presence of water can significantly influence the enantioselectivity of the oxidation. acs.org Mechanistic studies suggest that these reactions can be influenced by steric factors of the sulfide, the ligand, and the oxidant. nih.gov

Other transition metals, such as rhodium, have also been employed. Dirhodium(II) carboxylate complexes can catalyze the sulfoxidation of organic sulfides with tert-butyl hydroperoxide. organic-chemistry.org Perovskite-type oxides like LaCoO₃ have also been shown to be effective catalysts for the oxidation of benzylic sulfides using tert-butyl hydroperoxide. arkat-usa.org

| Metal Catalyst | Ligand/Oxidant | Product | Reference |

| VO(acac)₂ | Chiral Schiff base / H₂O₂ | Chiral Sulfoxide | koreascience.kr |

| Ti(Oi-Pr)₄ | (R,R)-Diphenylethane-1,2-diol / Hydroperoxide | Chiral Sulfoxide | acs.org |

| Rh₂(esp)₂ | tert-Butyl hydroperoxide | Sulfoxide | organic-chemistry.org |

| LaCoO₃ | tert-Butyl hydroperoxide | Sulfoxide | arkat-usa.org |

Hypervalent Iodine Reagent-Mediated Oxidations

Hypervalent iodine reagents are known for their low toxicity and ready availability, making them useful in organic synthesis. acs.org However, their application in asymmetric sulfide oxidation has seen limited success, often requiring stoichiometric amounts of chiral reagents and yielding low enantioselectivities. acs.orgnih.gov A notable advancement is a catalytic asymmetric oxidation system that uses a hypervalent iodine(V) reagent, iodoxybenzene (B1195256) (PhIO2), within a cationic reversed micellar system. acs.orgnih.gov This method facilitates the oxidation of sulfides to sulfoxides in high chemical yields with moderate to good enantioselectivity, without the need for transition-metal catalysts. acs.orgnih.gov The presence of catalytic amounts of cetyltrimethylammonium bromide (CTAB) and a chiral tartaric acid derivative is crucial for the solubilization and activation of the iodoxybenzene. acs.orgnih.gov

Another approach involves the use of ion-supported hypervalent iodine reagents, which offers an environmentally friendly and efficient method for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org This method is mild and tolerates a variety of functional groups. organic-chemistry.org The use of water as a solvent can significantly accelerate the reaction. organic-chemistry.org

The oxidation of organosulfur compounds can also be achieved using hypervalent iodine(III) catalysts generated through anodic oxidation, providing an environmentally friendly route to products like NH-sulfoximines. rsc.org

| Reagent/System | Key Features | Outcome |

| Iodoxybenzene (PhIO2) in a cationic reversed micellar system | Catalytic, non-metallic | High chemical yield, moderate to good enantioselectivity |

| Ion-supported hypervalent iodine reagent | Environmentally friendly, recyclable | Selective oxidation to sulfoxides in excellent yields |

| Anodically generated hypervalent iodine(III) catalyst | Environmentally friendly | Oxidation to NH-sulfoximines |

Nonheme Iron(IV)-Oxo Complex Promoted S-Oxidation

The oxidation of aryl diphenylmethyl sulfides and their analogues by nonheme iron(IV)-oxo complexes, such as [(N4Py)FeIV═O]2+, proceeds through an electron transfer-oxygen transfer (ET-OT) mechanism. acs.orgnih.govfigshare.com This process yields not only the expected S-oxidation products (sulfoxides) but also fragmentation products resulting from the cleavage of Cα–S and Cα–H bonds of the intermediate radical cations. acs.orgnih.govfigshare.com The ratio of fragmentation to S-oxidation products is influenced by the electronic properties of the aryl substituents. acs.orgnih.govfigshare.com

In the oxidation of aryl 1-methyl-1-phenylethyl sulfides, the use of nonheme iron(IV)–oxo complexes also follows an ET–OT mechanism, leading to sulfoxides and products from Cα–S fragmentation. acs.org The rate constants for the oxygen rebound process in these reactions have been determined. acs.org The chemoselectivity between S-oxidation and hydrogen atom transfer (HAT) can be influenced by the presence of a mediator like N-hydroxyphthalimide (NHPI). uniroma1.it While the iron(IV)-oxo complex itself favors S-oxidation, the phthalimide-N-oxyl radical (PINO) generated from NHPI oxidation favors HAT. uniroma1.it

| Complex/System | Substrate | Mechanism | Products |

| [(N4Py)FeIV═O]2+ | Aryl diphenylmethyl sulfides | Electron Transfer-Oxygen Transfer (ET-OT) | Sulfoxides and fragmentation products acs.orgnih.govfigshare.com |

| [(N4Py)FeIV═O]2+ and [(Bn-TPEN)FeIV═O]2+ | Aryl 1-methyl-1-phenylethyl sulfides | Electron Transfer-Oxygen Transfer (ET-OT) | Sulfoxides and fragmentation products acs.org |

| [(N4Py)FeIV(O)]2+/NHPI | Aryl sulfides, alkyl aromatic compounds, benzylic alcohols | S-oxidation vs. HAT | Sulfoxides or HAT-derived products, depending on mediator presence uniroma1.it |

Preparation of Related Sulfinates and Sulfonamides

The synthesis of sulfinates and sulfonamides often starts from sulfonyl chlorides or sulfinic acids. An expedient method for preparing sulfinamides involves the in situ reduction of sulfonyl chlorides. nih.gov This one-step process is broad in scope and simplifies the synthesis. nih.gov

A novel approach to primary sulfonamides utilizes the reaction of sulfinate salts with electrophilic nitrogen sources like O-mesitylenesulfonylhydroxylamine (MSH) or hydroxylamine-O-sulfonic acid (HOSA). nih.gov However, these reagents can pose an explosion risk. nih.gov A direct three-component synthesis of sulfonamides catalyzed by copper has also been developed. nih.gov

The synthesis of sulfinamides can also be achieved from organometallic reagents, a sulfur dioxide surrogate (DABSO), and amines. acs.org This method proceeds through a sulfinyl chloride intermediate. acs.org The preparation of chiral arylsulfinamides and arylsulfinates can be accomplished through the spontaneous crystallization of diastereomerically pure N-benzyl-N-(1-phenylethyl)-arylsulfinamides. researchgate.net

Sulfonamides can be synthesized through various methods, including the reaction of amines with benzenesulfonyl chloride using different bases and solvents. ekb.eg Microwave-assisted synthesis from sulfonic acids provides a high-yield route. ekb.eg Additionally, a palladium-catalyzed coupling of aryl iodides and a sulfur dioxide surrogate can lead to various functionalized sulfonamides in a one-pot process. organic-chemistry.org

| Starting Material | Reagents | Product |

| Sulfonyl chlorides | Triphenylphosphine, amine | Sulfinamide nih.gov |

| Sulfinate salts | O-mesitylenesulfonylhydroxylamine (MSH) | Primary sulfonamide nih.gov |

| Organometallic reagents, DABSO, amines | Thionyl chloride | Sulfinamide acs.org |

| Arylsulfinyl chlorides | (R)-N-benzyl-1-phenylethanamine | Chiral arylsulfinamides and arylsulfinates researchgate.net |

| Aniline, benzene (B151609) sulfonyl chloride | Diethyl ether | N-phenylbenzene sulfonamide ekb.eg |

| p-toluenesulfonic acid | 2, 4, 6-trichloro- acs.orgacs.orgresearchgate.net- triazine, allylamine (B125299) (microwave) | Sulfonamide ekb.eg |

| Aryl iodides, DABSO, amine | Palladium catalyst, sodium hypochlorite | Sulfonamide organic-chemistry.org |

Asymmetric Synthesis of Chiral this compound Derivatives

Chiral sulfoxides are valuable as chiral auxiliaries and are present in some biologically active molecules. researchgate.netwiley-vch.de Their synthesis is a key area of research in asymmetric synthesis.

Enantioselective Oxidation of Prochiral Thioethers

The most direct route to enantioenriched sulfoxides is the enantioselective oxidation of prochiral sulfides. wiley-vch.de This can be achieved using enzymatic or non-enzymatic methods. wiley-vch.delibretexts.org

Enzyme-catalyzed oxidation, for instance with cyclohexanone (B45756) monooxygenase (CHMO), can provide excellent enantioselectivity. libretexts.orgresearchgate.net

Metal-based catalytic systems are widely used for non-enzymatic enantioselective oxidation. wiley-vch.de Titanium-based catalysts, particularly the Sharpless-Kagan-Modena system using Ti(OiPr)4, diethyl tartrate (DET), and a hydroperoxide, are effective for the oxidation of many sulfides. libretexts.orgtandfonline.com The combination of Ti(OiPr)4/DET/H2O has been shown to be a good chiral controller. tandfonline.com The enantioselectivity can be improved by using cumyl hydroperoxide (CHP) instead of tert-butyl hydroperoxide (TBHP). libretexts.org Chiral Ti-salen complexes have also been used with urea (B33335) hydrogen peroxide (UHP) or aqueous H2O2 to achieve high enantioselectivity for alkyl aryl sulfides. libretexts.org

Vanadium complexes with chiral Schiff base ligands are also effective catalysts for enantioselective sulfoxidation using hydrogen peroxide as a "green" oxidant. researchgate.net

| Catalyst System | Oxidant | Key Features | Enantioselectivity |

| Cyclohexanone monooxygenase (CHMO) | - | Enzymatic | Excellent libretexts.orgresearchgate.net |

| Ti(OiPr)4 / (R,R)-DET / H2O | t-BuOOH (TBHP) or Cumyl hydroperoxide (CHP) | Modified Sharpless conditions | Good to high, improved with CHP libretexts.orgtandfonline.com |

| Chiral Ti-salen | Urea hydrogen peroxide (UHP) or H2O2 | - | 92–99% ee for alkyl aryl sulfides libretexts.org |

| Vanadium / Chiral Schiff base ligands | H2O2 | "Green" oxidant | Good enantioselectivities researchgate.net |

Kinetic Resolution Approaches for Racemic Mixtures

Kinetic resolution is a method to obtain enantiomerically pure compounds from a racemic mixture by the faster reaction of one enantiomer. mdpi.com In the context of sulfoxides, this can involve the oxidation of a racemic sulfoxide to a sulfone, where one enantiomer is oxidized faster than the other. researchgate.net This approach can be combined with asymmetric sulfide oxidation to enhance the enantiomeric excess of the resulting sulfoxide. researchgate.net

Enzyme-catalyzed kinetic resolution is also a powerful tool. For instance, methionine sulfoxide reductase A can be used for the reductive kinetic resolution of racemic sulfoxides, yielding chiral sulfoxides with very high enantiomeric excess at 50% conversion. acs.org

Dynamic kinetic resolution (DKR) is an even more powerful technique where the racemization of the starting material occurs concurrently with the kinetic resolution, allowing for a theoretical yield of 100% of a single enantiomer. princeton.edu For a DKR to be efficient, the resolution step should be irreversible, the enantiomeric ratio high, and the rate of racemization should be at least as fast as the reaction of the faster-reacting enantiomer. princeton.edu DKR protocols have been developed for various substrates, including amines, though many require high temperatures for the racemization catalyst to be effective. acs.org

Application of Chiral Auxiliaries and Ligand-Controlled Synthesis

Chiral auxiliaries are extensively used in asymmetric synthesis to control the stereochemical outcome of a reaction. thieme-connect.com Chiral sulfoxides themselves are powerful chiral auxiliaries. researchgate.netthieme-connect.comrsc.org

An alternative to direct asymmetric oxidation is the Andersen method, which involves the reaction of a diastereomerically pure chiral sulfinate with an organometallic reagent. tandfonline.com This method is highly reliable for producing sulfoxides with high enantiomeric excess, typically with inversion of configuration at the sulfur atom. tandfonline.com Chiral sulfinates can be prepared from chiral precursors like L-(-)-menthol. libretexts.org

Ligand-controlled synthesis offers another avenue for asymmetric induction. acs.org The choice of a chiral ligand in a metal-catalyzed reaction can dictate the stereochemical outcome. For example, in the rhodium-catalyzed hydrothiolation of cyclopropenes, the choice of a bisphosphine ligand can determine whether the reaction proceeds with ring-retention to form cyclopropyl (B3062369) sulfides or with ring-opening to yield allylic sulfides, both with high enantioselectivity. nih.gov The chirality of the final product is induced by the chiral ligand. rsc.org Similarly, chiral bulky sulfinamide bisphosphine ligands have been used in the synthesis of chiral sulfilimines with high enantioselectivity. rsc.org

Stereoselective Transformations via Alpha-Lithiation

Configurational Stability of α-Thioorganolithiums

The stereochemical integrity of the final product in an α-lithiation-alkylation sequence is highly dependent on the configurational stability of the organolithium intermediate. Unlike their α-oxy and α-amino counterparts, simple α-thioorganolithium compounds often exhibit high configurational lability, even at low temperatures such as –80 °C. beilstein-journals.org However, several factors can enhance the stability of these intermediates, allowing for highly stereoselective reactions.

Research has shown that incorporating sterically bulky groups can significantly improve the configurational stability of the lithiated species. beilstein-journals.org For example, studies on thiocarbamates demonstrated that increasing steric hindrance around the carbanionic center resulted in a lithio derivative that was configurationally stable at -78 °C in a mixture of diethyl ether and TMEDA. beilstein-journals.org Similarly, the lithium compound derived from (S)-S-1-phenylethyl thiocarbamate was found to be configurationally stable at -70 °C, racemizing only very slowly even at higher temperatures. nih.govresearchgate.net This stability was crucial for its use in asymmetric synthesis, as it represented one of the first essentially enantiopure α-thiocarbanion derivatives. nih.govresearchgate.net

The stereochemical course of the subsequent electrophilic substitution can proceed with either retention or inversion of configuration. thieme-connect.de For the configurationally stable lithiated benzylic thiocarbamate, it was observed that most electrophiles, with the exception of protonating agents, react with complete inversion of configuration. beilstein-journals.orgresearchgate.net This predictable stereochemical outcome allows for the synthesis of enantiomerically pure, tertiary benzylic thiols. nih.govresearchgate.net

Diastereoselective Transformations in Related Analogues

While specific studies on this compound are not extensively documented, research on related cyclic and acyclic sulfides provides significant insight into the potential for stereoselective transformations. The diastereoselectivity in these systems is often governed by the preferential orientation of the incoming electrophile, which is directed by the existing stereochemistry of the substrate.

In studies involving the lithiation-trapping of unsubstituted cyclic sulfides like tetrahydrothiopyran, trapping with various electrophiles generally showed poor diastereoselectivity. nih.gov However, the introduction of a substituent on the ring can dramatically influence the stereochemical outcome. For instance, the lithiation and trapping of 4-phenyl and 4-OTIPS substituted tetrahydrothiopyrans proceeded with high diastereoselectivity, yielding cis-2,4-disubstituted products as single diastereomers. nih.govwhiterose.ac.uk This high degree of cis-stereoselectivity is attributed to the substrate adopting a chair conformation with the 4-substituent in an equatorial position, followed by preferential lithiation of an equatorial α-proton and subsequent retentive trapping of the electrophile. nih.govwhiterose.ac.uk

The scope of this methodology is broad, with a range of electrophiles successfully employed to generate diverse α-substituted cyclic sulfides.

Table 1: Diastereoselective Lithiation-Trapping of 4-Substituted Tetrahydrothiopyrans

| Substrate Substituent (at C4) | Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Phenyl | Benzaldehyde | cis-2-(Hydroxy(phenyl)methyl)-4-phenyltetrahydrothiopyran | 75 | >95:5 | nih.govwhiterose.ac.uk |

| Phenyl | N-Benzyl piperidin-4-one | cis-2-(1-Benzyl-4-hydroxypiperidin-4-yl)-4-phenyltetrahydrothiopyran | 87 | >95:5 | nih.govwhiterose.ac.uk |

| Phenyl | CO₂ | cis-4-Phenyltetrahydrothiopyran-2-carboxylic acid | 71 | >95:5 | nih.govwhiterose.ac.uk |

| Phenyl | Phenyl Weinreb amide | cis-(4-Phenyltetrahydrothiopyran-2-yl)(phenyl)methanone | 68 | >95:5 | nih.govwhiterose.ac.uk |

| OTIPS | Allyl bromide | cis-2-Allyl-4-((triisopropylsilyl)oxy)tetrahydrothiopyran | 70 | >95:5 | nih.govwhiterose.ac.uk |

| OTIPS | Me₂SO₄ | cis-2-Methyl-4-((triisopropylsilyl)oxy)tetrahydrothiopyran | 57 | >95:5 | nih.govwhiterose.ac.uk |

In systems where competition between different lithiation sites exists, such as benzylic versus α-to-sulfur positions, regioselectivity becomes a key consideration. It has been generally observed that α-lithiation is slightly favored over lithiation at a benzylic position. researchgate.net However, minor changes to the substrate can alter this selectivity. researchgate.net

The use of chiral ligands, such as (-)-sparteine, can facilitate enantioselective deprotonation, leading to the formation of atropisomeric products in high enantiomeric and diastereomeric ratios. beilstein-journals.org This highlights a powerful strategy for desymmetrization and the creation of axial chirality. beilstein-journals.org

Electron Transfer Mechanisms in Sulfide Transformations

Electron transfer (ET) represents a fundamental step in many chemical transformations of sulfides. The process involves the removal of a single electron from the sulfur atom, which is the most electron-rich site, to generate a highly reactive sulfide radical cation. This intermediate is central to several oxidative pathways.

The oxidation of sulfides can be initiated by a single-electron transfer (SET) from the sulfur atom to a suitable oxidant. This process is the initial and often rate-determining step in more complex reaction sequences. Studies on the oxidation of aryl 1-methyl-1-phenylethyl sulfides, close structural analogs of this compound, by nonheme iron(IV)-oxo complexes such as [(N4Py)FeIV═O]2+ and [(Bn-TPEN)FeIV═O]2+, confirm that the reaction proceeds through an electron transfer mechanism. acs.orgnih.gov This initial SET results in the formation of a sulfide radical cation and the reduced form of the oxidant. acs.orgnih.govresearchgate.net

This mechanism, often termed an Electron Transfer-Oxygen Transfer (ET-OT) or Electron Transfer-Oxygen Rebound (ET-OR) pathway, is characterized by the formation of products derived from the fragmentation of the sulfide radical cation, alongside the expected sulfoxide. acs.orgnih.govresearchgate.netacs.org The generation of aryl sulfide radicals through SET is also a key initiation step in other reactions, such as the metal-catalyzed thiol-ene click (TEC) reaction. rsc.org

Following the initial single-electron transfer, the subsequent step in the ET-OT mechanism is the "oxygen rebound." In this step, the oxygen atom from the reduced iron(III)-hydroxo complex transfers to the sulfur atom of the sulfide radical cation. acs.orgnih.govresearchgate.net This transfer, or "rebound," leads to the formation of the corresponding sulfoxide.

The rate of this oxygen rebound process competes with other potential reactions of the radical cation, such as fragmentation. For the first time, the absolute rate constants for the oxygen rebound (kOT) in the oxidation of aryl 1-methyl-1-phenylethyl sulfides by an iron(IV)-oxo complex have been determined. These rates were calculated based on the fragmentation rate constants (kf) of the radical cations and the product ratios of sulfoxidation versus fragmentation. acs.orgnih.gov The values were found to be in the range of <0.8 × 10⁴ to 3.5 × 10⁴ s⁻¹. acs.orgnih.gov

| Substrate (Aryl Group) | Oxidant | Oxygen Rebound Rate Constant (kOT) (s-1) | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | [(N4Py)FeIV═O]2+ | <0.8 x 104 | acs.orgnih.gov |

| 4-Methylphenyl | [(N4Py)FeIV═O]2+ | 1.1 x 104 | acs.orgnih.gov |

| Phenyl | [(N4Py)FeIV═O]2+ | 1.5 x 104 | acs.orgnih.gov |

| 4-Trifluoromethylphenyl | [(N4Py)FeIV═O]2+ | 3.5 x 104 | acs.orgnih.gov |

The one-electron oxidation of this compound generates a sulfide radical cation (>S•+), a highly reactive intermediate that dictates the subsequent reaction products. chimia.ch The formation of these radical cations is a key feature of oxidations promoted by hydroxyl radicals or photoinduced electron transfer. acs.org A peculiar and important process for sulfide radical cations is the cleavage of the Cα–S bond. researchgate.netresearchgate.netnih.gov In the case of the aryl 1-methyl-1-phenylethyl sulfide radical cation, this fragmentation leads to products such as 2-phenyl-2-propanol (B165765) and diaryl disulfides. acs.orgnih.gov

The reactivity of a sulfide radical cation is influenced by its structure and the surrounding medium. chimia.ch Besides fragmentation, other common reaction pathways include:

Deprotonation: The radical cation can undergo deprotonation at the α-carbon position, yielding an α-(alkylthio)alkyl radical. acs.orgcmu.edu The acidity of protons on a carbon adjacent to the radical cation center is significantly increased compared to the neutral molecule. princeton.edu

Reaction with Nucleophiles: Sulfide radical cations can react with various nucleophiles. acs.org For example, their reaction with superoxide (B77818) is an efficient pathway for forming sulfoxides. acs.orgworldscientific.com However, direct reaction with molecular oxygen is not always a favored pathway, with some studies suggesting alternative chain-reaction mechanisms for photooxygenations. acs.org

Intramolecular Stabilization: In molecules containing other heteroatoms, the sulfide radical cation can be stabilized through intramolecular bonding with lone pairs on nearby nitrogen or oxygen atoms, forming a three-electron bond. chimia.ch This stabilization increases the lifetime of the radical cation and modulates its reactivity. chimia.ch

Nucleophilic and Electrophilic Activation Pathways

The sulfur atom in this compound can also mediate reactions by stabilizing adjacent charged centers, enabling nucleophilic and electrophilic activation pathways that are synthetically valuable.

The sulfur atom in a sulfide is capable of stabilizing an adjacent carbanion (an α-sulfenyl carbanion). This increased acidity of α-protons allows for their removal by a strong base to generate a nucleophilic carbon center. acs.org While early theories attributed this stabilization to the participation of sulfur's 3d-orbitals, more recent theoretical studies suggest that this explanation is unlikely. Instead, the stabilizing effect is primarily attributed to hyperconjugation, specifically an n-σ* interaction between the carbanion lone pair (n) and the antibonding orbital (σ*) of the adjacent C-S bond.

This principle is exploited in modern synthetic methods. For instance, α-sulfenyl carbanions can be generated through a photoredox-catalyzed radical-carbanion relay, where a thiyl radical adds to a diazene (B1210634) intermediate, which then expels nitrogen to form the carbanion. acs.org This transient carbanion can be trapped by various electrophiles, demonstrating its utility in forming new carbon-carbon or carbon-heteroatom bonds. acs.org Isotope-labeling experiments, where the reaction is quenched with D₂O in the absence of an electrophile, have shown high levels of deuterium (B1214612) incorporation, providing direct evidence for the formation of the carbanion intermediate. acs.org

Umpolung, or the inversion of polarity, is a powerful synthetic strategy. acs.org In the context of sulfides, the carbon atom alpha to the sulfur is typically electrophilic after oxidation (e.g., in a sulfonium (B1226848) ion). However, by forming an α-sulfenyl carbanion as described above, the reactivity of this carbon is inverted, making it nucleophilic. acs.orgacs.org

This umpolung makes the α-sulfenyl carbanion a "synthetic equivalent" of an acyl anion, a synthon that is otherwise difficult to generate and handle. unifi.it Historically, this has been achieved by deprotonating thioacetals with strong bases. unifi.it More recently, visible-light photoredox catalysis has provided a milder method for generating these nucleophilic intermediates from N-tosylhydrazones and thiols. acs.org The resulting α-sulfenyl carbanions can react with a range of electrophiles, showcasing the versatility of this umpolung strategy.

| Electrophile | Product Type | Reference |

|---|---|---|

| Carbon Dioxide (CO2) | Carboxylic Acid | acs.org |

| Aldehydes (e.g., Benzaldehyde) | β-Hydroxy Sulfide | acs.org |

| Deuterium Oxide (D2O) | α-Deuterated Sulfide | acs.org |

The classic Pummerer reaction, where a sulfoxide is activated and undergoes deprotonation at the α-position followed by nucleophilic attack, can also be considered a type of umpolung process, as it functionalizes a position that was initially nucleophilic in the starting sulfoxide. acs.org

Mechanistic Pathways of Sulfenate Anions

Sulfenate anions (RSO⁻) are highly reactive intermediates known for their S-nucleophilicity. tandfonline.com While not directly formed from this compound, they are key intermediates in the reactivity of its corresponding oxidation product, the sulfoxide. The generation of sulfenate anions from analogous aryl benzyl sulfoxides has been demonstrated through a palladium-catalyzed process involving α-arylation followed by cleavage of the carbon-sulfur (C–S) bond. acs.org

A plausible mechanistic pathway for reactions involving sulfenate anions suggests they can be generated in situ from sulfoxide precursors. tandfonline.comencyclopedia.pubmdpi.com For instance, the base-promoted retro-Michael reaction of β-sulfinyl esters is a common method for generating sulfenate anions. encyclopedia.pubmdpi.comnih.gov Once formed, these anions are versatile nucleophiles. tandfonline.com

Investigations into the subsequent reactions of sulfenate anions have proposed radical pathways. The intermediate formed from a sulfenate anion may undergo disproportionation through a process involving the homolytic cleavage of the S–O bond. nih.gov The combination of the resulting sulfur-centered radicals can lead to the formation of disulfides, a product observed in related experimental setups. nih.gov Organocatalytic applications have also been discovered, where sulfenate anions, generated from stable sulfoxide precatalysts, can catalyze reactions such as the coupling of benzyl halides. d-nb.infonih.gov

Stereochemical Aspects of this compound Reactions

The stereochemistry of organic sulfur compounds is a well-established field of study. tandfonline.comtandfonline.comresearchgate.net this compound possesses two stereogenic centers at the alpha-carbons, leading to the existence of diastereomeric forms (a meso compound and a pair of enantiomers, dl). The study of its reactions must, therefore, consider the stability of these configurations and the factors controlling the formation of new stereocenters.

Configurational Stability and Inversion Dynamics

The stereochemical complexity of chiral sulfur compounds is a key aspect of their chemistry. longdom.org In this compound, the chirality resides on the carbon atoms adjacent to the sulfur. While the sulfur atom in acyclic sulfides typically undergoes rapid pyramidal inversion, the configurational stability of the carbon stereocenters is of greater significance in this molecule.

Studies on analogous α-heteroatom-substituted organolithium compounds, which would be formed upon deprotonation of the sulfide at the α-position, provide insight into the configurational stability. Chiral α-phenylthio-alkyl-lithium compounds have been shown to be configurationally stable on the timescale of their addition to electrophiles at low temperatures (−78 °C), indicating that addition can occur faster than racemization. researchgate.net However, these carbanions are generally prone to racemization at higher temperatures, suggesting a relatively low barrier to inversion. nih.gov The stability of related chiral sulfonium salts has also been investigated, where racemization can occur via pyramidal inversion or nucleophilic displacement. core.ac.uk For this compound, the integrity of the stereocenters during a reaction depends on whether the chiral carbon is directly involved in bond breaking or formation and the stability of any resulting intermediate.

Diastereoselective Control in Bond-Forming Reactions

The presence of existing stereocenters in this compound offers the potential for diastereoselective control in bond-forming reactions. When a new bond is formed at a prochiral center or an existing stereocenter is modified, the spatial arrangement of the bulky phenyl and smaller methyl groups on the α-carbon directs the approach of incoming reagents.

This principle is well-established in asymmetric synthesis, where reactions on molecules containing a chiral center often proceed with a preference for one diastereomer. For example, in nucleophilic additions to carbonyls with a chiral α-carbon, the incoming nucleophile preferentially attacks from the less sterically hindered face. nih.gov Similarly, in reactions involving a functionalized derivative of this compound, such as an α-lithiated intermediate, an electrophile would approach from the face opposite to the largest substituent to minimize steric interactions. This control of facial selectivity is a fundamental strategy for stereoselective synthesis. acs.orgd-nb.info Reactions involving chiral sulfoxides have demonstrated that high diastereoselectivity can be achieved, controlled by the configuration at the sulfur atom. acs.orgacs.org While the chiral center in this compound is carbon-based, these principles of minimizing steric hindrance in the transition state are directly applicable to predict and control the stereochemical outcome of its reactions.

Photochemical and Electrochemical Reaction Mechanisms

Photoinduced Transformations and Radical Generation

The photochemistry of benzylic sulfides like this compound is characterized by the efficient cleavage of the C–S bond. researchgate.net Irradiation with 254 nm UV light induces homolytic fission of the C–S bond, a common pathway for thioethers. researchgate.netresearchgate.net This process generates a pair of radicals: a 1-phenylethyl radical and a 1-phenylethylthiyl radical.

The subsequent fate of these radicals is dictated by their relative stability and the reaction conditions. The stabilized 1-phenylethyl radicals can undergo coupling to form 2,3-diphenylbutane, disproportionation, or hydrogen abstraction. researchgate.net The thiyl radicals primarily undergo coupling to form the corresponding disulfide, Bis(1-phenylethyl) disulfide. researchgate.net

| Reactant Type | Primary Photochemical Process | Radical Intermediates | Major Product Types | Reference |

|---|---|---|---|---|

| Benzyl Ethyl Sulfide | Homolytic C-S Bond Cleavage (254 nm) | Benzyl Radical, Ethylthiyl Radical | Dibenzyl, Diethyl Disulfide | researchgate.net |

| This compound (Predicted) | Homolytic C-S Bond Cleavage | 1-Phenylethyl Radical, 1-Phenylethylthiyl Radical | 2,3-Diphenylbutane, Bis(1-phenylethyl) disulfide | researchgate.net |

An alternative pathway involves photoinduced electron transfer (PET), where a photosensitizer is used. nih.govacs.orgrsc.org This process generates a sulfide radical cation, which is a key intermediate. nih.govcmu.edu This radical cation can then undergo C–S bond fragmentation, leading to benzylic products, or S-oxidation. nih.gov Laser flash photolysis studies on benzyl-α-naphthyl sulfide have confirmed that direct photoexcitation leads to C–S bond fission from the excited singlet state. rsc.org The generation of radicals from various precursors via photoredox catalysis is a rapidly growing field, enabling bond activations under mild conditions. researchgate.netnih.gov

Electrochemical Oxidation Pathways

The electrochemical oxidation of sulfides provides a controlled method for their transformation, often yielding different products or selectivities compared to chemical oxidants. rsc.orgrsc.org For thioethers like this compound, the most common electrochemical pathway is initiated by a single-electron transfer (SET) from the sulfur atom to the anode, generating a sulfide radical cation. nih.govacs.org This is the same key intermediate formed in some photochemical reactions. cmu.edu

The fate of this radical cation depends on the reaction conditions and the substrate's structure. Two primary competing pathways are C–S bond cleavage and deprotonation at the α-carbon. cmu.edu

C–S Bond Cleavage: The radical cation can fragment, breaking the C–S bond to yield a carbocation (the 1-phenylethyl cation) and a thiyl radical. This pathway is particularly relevant for benzylic sulfides where the resulting carbocation is stabilized. acs.orgnih.gov

α-Deprotonation: In the presence of a base, the radical cation can be deprotonated at the α-carbon, leading to a sulfur-stabilized radical, which can be further oxidized.

Mediated electrochemical oxidation, using catalysts like manganese porphyrins, offers an alternative that can proceed at lower potentials and with higher selectivity. nih.govacs.orgorganic-chemistry.org These systems generate high-valent metal-oxo species that transfer an oxygen atom to the sulfide, typically forming the corresponding sulfoxide with high selectivity and avoiding overoxidation to the sulfone. nih.govorganic-chemistry.org This method provides an environmentally benign route using water as the oxygen source. rsc.orgnih.gov

| Method | Key Intermediate | Primary Products | Key Features | Reference |

|---|---|---|---|---|

| Direct Electrolysis | Sulfide Radical Cation | Sulfoxides, C-S Cleavage Products | Requires high potential; selectivity can be an issue. | nih.gov |

| Mediated Electrolysis (e.g., Mn-porphyrin) | High-Valent Metal-Oxo Species | Sulfoxides | Operates at lower potential; high selectivity for sulfoxide. | nih.govorganic-chemistry.org |

Mechanistic Studies of Metal Sulfides in Redox Cycling

The reactivity of this compound in the presence of metal sulfides involves complex redox cycling mechanisms that are crucial for various chemical transformations. While direct mechanistic studies on this compound are specific, the broader understanding of how metal sulfides participate in redox processes provides significant insights. Metal sulfides (MeSₓ) have been identified as effective enhancers of Fenton-like reactions, and their role in persulfate (PS)-based oxidation processes sheds light on their potential mechanisms with organic sulfides. nih.gov

The core of the mechanism lies in the ability of metal sulfide surfaces to accelerate the redox cycling of metal ions, typically iron (Fe(III)/Fe(II)). nih.gov This accelerated cycling, in turn, enhances the activation of oxidants like persulfate to generate highly reactive radicals, such as sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals. nih.gov These radicals are the primary agents responsible for the degradation or transformation of organic substrates.

Research has shown that both the surface metallic active sites and the reducing sulfur species within the metal sulfide structure contribute to the regeneration of the reduced form of the metal ion (e.g., Fe(II) from Fe(III)). nih.gov The efficiency of this regeneration process can vary depending on the specific properties of the metal sulfide's surface. nih.gov

The cleavage of the Cα-S bond is a characteristic reaction for sulfide radical cations. researchgate.net This fragmentation pathway can compete with the oxygen rebound process, and the ratio of S-oxidation products to fragmentation products provides valuable information about the reaction mechanism. researchgate.net

The general scheme for the involvement of metal sulfides in redox cycling can be illustrated by their effect on the Fe(II)/Fe(III) system with persulfate. Metal sulfides can enhance the degradation of a wide array of organic pollutants through this mechanism. nih.gov

Table 1: Enhancement of Pollutant Degradation by Metal Sulfides in a Fe(III)/PS System

| Metal Sulfide (MeSₓ) | Pollutant | Enhancement of Degradation Rate | Reference |

| WS₂ | 2,4,4'-trichlorobiphenyl | 16.2 times | nih.gov |

| MoS₂ | 2,4,4'-trichlorobiphenyl | Significant enhancement | nih.gov |

| FeS₂ | 2,4,4'-trichlorobiphenyl | Significant enhancement | nih.gov |

| ZnS | 2,4,4'-trichlorobiphenyl | Significant enhancement | nih.gov |

This table illustrates the catalytic effect of various metal sulfides on pollutant degradation through enhanced redox cycling, a principle applicable to the reactivity of organic sulfides.

In reactions involving sulfides structurally similar to this compound, the formation of specific fragmentation products is a key indicator of the mechanistic pathway. The oxidation of aryl 1-methyl-1-phenylethyl sulfides, for example, yields distinct products derived from the Cα-S bond cleavage of the intermediate radical cation. researchgate.net

Table 2: Products from the Oxidation of Aryl 1-methyl-1-phenylethyl Sulfides

| Product Type | Specific Product | Mechanistic Origin | Reference |

| S-Oxidation | Aryl 1-methyl-1-phenylethyl sulfoxide | Electron Transfer-Oxygen Rebound | researchgate.net |

| Cα-S Fragmentation | 2-Phenyl-2-propanol | Cleavage of sulfide radical cation | researchgate.net |

| Cα-S Fragmentation | Diaryl disulfides | Cleavage of sulfide radical cation | researchgate.net |

This table details the products observed in the oxidation of a closely related sulfide, highlighting the competing pathways of S-oxidation and Cα-S fragmentation that are characteristic of the sulfide radical cation intermediate.

Advanced Spectroscopic and Analytical Characterization of Di Alpha Phenylethyl Sulfide

Chromatographic Separation and Detection Methodologies

The effective analysis of Di(alpha-phenylethyl) Sulfide (B99878), a molecule that can be found in intricate mixtures, relies on high-resolution chromatographic techniques. These methods are designed to separate the target analyte from a multitude of other components, enabling accurate identification and quantification.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) for Complex Mixtures

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to single-column GC. researchgate.netacs.org This technique utilizes two columns with different stationary phase selectivities (e.g., nonpolar followed by polar) connected by a modulator. researchgate.net The modulator traps fractions of the effluent from the first column and re-injects them as sharp pulses into the second, faster-separating column. spectroscopyonline.com This process generates a structured two-dimensional chromatogram, where compounds are separated based on two independent properties, such as volatility and polarity, greatly increasing peak capacity and resolving co-eluting compounds common in one-dimensional separations. researchgate.netd-nb.info

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC becomes a powerful tool for identifying trace components in complex samples like petroleum distillates or environmental contaminants. spectroscopyonline.comgcms.cz The high acquisition speed and sensitivity of TOFMS are essential for capturing the very narrow peaks (often <100 ms) generated by the second-dimension column. researchgate.net This combination allows for the confident identification of sulfur compounds, like Di(alpha-phenylethyl) Sulfide, through both their chromatographic position and their mass spectral data, which can be compared against established libraries and used for unequivocal formula determination via high-resolution measurements. spectroscopyonline.comacs.org

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Peak Capacity | Separation occurs across two orthogonal columns, drastically reducing peak overlap in complex matrices. | spectroscopyonline.com |

| Increased Sensitivity | The modulator cryogenically focuses analytes before re-injection, leading to taller, narrower peaks and lower detection limits. | spectroscopyonline.com |

| Structured Chromatograms | Compounds of the same chemical class (e.g., sulfides, thiophenes) often elute in ordered bands, simplifying group-type identification. | researchgate.net |

| High-Speed Detection | TOFMS provides the rapid spectral acquisition rates necessary to accurately define the fast-eluting peaks from the second dimension. | researchgate.net |

| Confident Identification | Provides two retention times and a full mass spectrum for each analyte, enabling high-confidence identification. | acs.org |

Gas Chromatography with Sulfur-Specific Detectors (GC-PFPD)

For applications requiring the selective detection of sulfur-containing compounds, sulfur-specific detectors are invaluable. While several options exist, such as the Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD), the Pulsed Flame Photometric Detector (PFPD) offers an optimal balance of sensitivity, selectivity, and robustness. wur.nlsilcotek.comresearchgate.net

The PFPD overcomes a major limitation of the traditional FPD: quenching. silcotek.comoregonstate.edu Quenching occurs when co-eluting hydrocarbons suppress the response of the sulfur analyte, leading to inaccurate quantification. silcotek.com The PFPD mitigates this by using a pulsed flame, which allows for time-gated detection of sulfur-specific emissions, discriminating them from hydrocarbon emissions. acs.orgoregonstate.edu This results in a more linear and equimolar response for different sulfur compounds, simplifying calibration and improving accuracy. silcotek.comsrainstruments.com The PFPD is highly sensitive, with detection limits in the low picogram range, making it ideal for trace analysis of compounds like this compound in various matrices. acs.orgoregonstate.edu

| Detector | Principle of Operation | Advantages | Limitations | Reference |

|---|---|---|---|---|

| PFPD | Pulsed hydrogen-rich flame; time-resolved detection of S₂ emission. | High sensitivity and selectivity, reduced hydrocarbon quenching, equimolar response. | Higher cost than FPD. | silcotek.comoregonstate.edu |

| SCD | Chemiluminescent reaction of sulfur compounds with ozone in a high-temperature furnace. | Extremely high selectivity, equimolar response, wide linear range. | High cost and complexity. | researchgate.netresearchgate.net |

| FPD | Emission of light from S₂ species in a hydrogen-rich flame. | Low cost, robust, widely used. | Non-linear (square root) response, susceptible to hydrocarbon quenching. | wur.nlucalgary.ca |

| AED | Microwave-induced plasma atomizes compounds; atomic emission lines are monitored. | Element-specific detection for S, N, P, O, halogens, etc. | High cost and maintenance. | researchgate.net |

Gas Chromatography-Olfactometry (GC-O) for Trace Analysis

Many sulfur compounds, including potentially this compound and related structures, are potent odorants with extremely low sensory detection thresholds. oregonstate.edu In such cases, instrumental detectors may not be sensitive enough to detect these compounds at concentrations that are still perceptible to the human nose. jfda-online.com Gas Chromatography-Olfactometry (GC-O) is a technique that addresses this by coupling a GC system with a human sensory panel. nih.govresearchgate.net

| Compound Class | Example Compound | Typical Odor Descriptor(s) | Reference |

|---|---|---|---|

| Thiols | Methanethiol | Cabbage, rotten eggs | oregonstate.edu |

| Sulfides | Dimethyl Sulfide | Cooked cabbage, corn, seafood-like | biorxiv.org |

| Disulfides | Dimethyl Disulfide | Cabbage, onion | oregonstate.edu |

| Trisulfides | Dimethyl Trisulfide | Sulfurous, cooked cabbage | oregonstate.eduuni.opole.pl |

| Thiophenes | 2-Methylthiophene | Sulfurous, rubbery | jfda-online.com |

High-Performance Liquid Chromatography (HPLC) for Reactive Molecules

While gas chromatography is well-suited for volatile and thermally stable compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for analyzing less volatile or reactive molecules at ambient temperatures. acs.orgnih.gov For complex mixtures containing various classes of sulfur compounds, such as crude oil fractions, HPLC can be used as a preparative or fractionation technique. google.comresearchgate.net

A particularly effective method is Ligand Exchange Chromatography (LEC), which often utilizes a solid-phase extraction (SPE) cartridge with a stationary phase modified with silver ions (Ag⁺). acs.orggoogle.com This approach leverages the affinity of different sulfur types for the silver cation. Non-reactive sulfur compounds like thiophenes and some diaryl sulfides have weaker interactions and can be eluted with a non-polar solvent mixture. acs.orgresearchgate.net Subsequently, a stronger, more polar solvent (such as one containing acetonitrile) is used to disrupt the ligand complex and elute the more reactive sulfur compounds, including aliphatic sulfides like this compound. acs.orggoogle.com This allows for the efficient separation of reactive and non-reactive sulfur classes for subsequent, more detailed analysis by techniques like GC-MS. google.comresearchgate.net

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Silver-modified strong-cation exchange (SCX-Ag⁺) SPE cartridge | Separates based on affinity of sulfur lone pair for Ag⁺. | acs.orgresearchgate.net |

| Mobile Phase 1 (Non-reactive) | Hexane/Toluene mixture | Elutes weakly interacting compounds (e.g., thiophenes). | acs.org |

| Mobile Phase 2 (Reactive) | Solvent mixture including a polar aprotic solvent like acetonitrile | Displaces and elutes strongly interacting compounds (e.g., sulfides). | google.com |

| Detection | UV detector or fraction collection for offline analysis (GC-MS, FT-ICR MS) | Monitors elution or prepares fractions for further characterization. | researchgate.net |

Advanced Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method, particularly GC. researchgate.net For compounds like sulfides, derivatization can improve analysis by increasing volatility, enhancing thermal stability, improving chromatographic peak shape, and increasing detector response. researchgate.netgcms.cz

The primary derivatization reactions fall into three categories: silylation, acylation, and alkylation. researchgate.net For sulfides, silylation using reagents like Trimethylsilylimidazole (TMSI) can be employed. researchgate.netgcms.cz Alkylation is another powerful strategy. For instance, converting sulfides to sulfonium (B1226848) salts via reaction with an alkylating agent can make them amenable to analysis by techniques like positive-ion electrospray ionization mass spectrometry. researchgate.net While derivatization is more common for highly polar functional groups like -OH, -NH, and -SH, it can be a valuable tool for modifying the properties of sulfides to overcome specific analytical challenges. mdpi.com

| Reaction Type | Reagent Example | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Silylation | Trimethylsilylimidazole (TMSI) | Sulfides (R-S-R') | Increases volatility and thermal stability. | researchgate.netgcms.cz |

| Alkylation | Iodomethane-d₃ (CD₃I) | Sulfides | Forms labeled sulfonium ions for selective detection by MS. | researchgate.net |

| Alkylation (Esterification) | Tetramethylammonium hydroxide (B78521) (TMAH) | Sulfonic Acids (R-SO₃H) | Forms volatile methyl esters. | gcms.cz |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Sulfonamides (R-SO₂NH₂) | Forms stable, volatile trifluoroacetate (B77799) derivatives. | gcms.cz |

Structural Elucidation via High-Resolution Spectroscopic Techniques

Confirming the exact structure of an organic molecule like this compound requires the use of high-resolution spectroscopic techniques that provide unambiguous information about its elemental composition and atomic connectivity.

High-Resolution Mass Spectrometry (HRMS), often coupled with GC (especially GCxGC), is a cornerstone of structural elucidation. spectroscopyonline.com Unlike nominal mass spectrometers, HRMS instruments (like TOF or Orbitrap) measure the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or five decimal places). This allows for the calculation of an exact elemental formula for the molecular ion and its fragments, as each unique combination of atoms has a distinct exact mass. unl.edu For this compound (C₁₆H₁₈S), HRMS can readily distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). Furthermore, the characteristic isotopic pattern of sulfur (the presence of a significant ³⁴S isotope at M+2) provides an additional layer of confirmation. gcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of a molecule's carbon-hydrogen framework.

¹H NMR spectroscopy identifies the number of distinct proton environments in the molecule, their integration (the number of protons of each type), and their spatial relationships through spin-spin coupling. For this compound, one would expect to see signals for the aromatic protons on the two phenyl rings, a quartet for the methine (CH) proton, and a doublet for the methyl (CH₃) protons, with the chemical shifts and coupling patterns confirming the alpha-phenylethyl structure. rsc.org

¹³C NMR spectroscopy reveals the number of unique carbon environments. The spectrum would show distinct signals for the methyl carbon, the methine carbon, and the different carbons of the phenyl rings (ipso, ortho, meta, para).

Together, the exact mass and formula from HRMS and the detailed connectivity map from ¹H and ¹³C NMR allow for the complete and unambiguous structural elucidation of this compound. unl.edu

| Technique | Parameter | Expected Observation for this compound (C₁₆H₁₈S) | Reference |

|---|---|---|---|

| HRMS | Molecular Formula | C₁₆H₁₈S | guidechem.comsigmaaldrich.com |

| Exact Mass [M]⁺ | 242.1156 (Calculated) | spectroscopyonline.com | |

| Isotopic Pattern | Presence of a significant M+2 peak (~4.5% relative to M) due to the ³⁴S isotope. | gcms.cz | |

| ¹H NMR | Aromatic Protons | Multiplets in the range of ~7.2-7.4 ppm. | rsc.orgchemicalbook.com |

| Methine Proton (-CH-) | Quartet signal due to coupling with the adjacent CH₃ group. | rsc.org | |

| Methyl Protons (-CH₃) | Doublet signal due to coupling with the adjacent CH proton. | rsc.org | |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the range of ~125-145 ppm. | unl.edu |

| Ipso-Carbon | Signal for the aromatic carbon directly attached to the ethyl group. | unl.edu | |

| Methine Carbon (-CH-) | Signal for the aliphatic carbon bonded to sulfur. | unl.edu | |

| Methyl Carbon (-CH₃) | Signal for the terminal aliphatic carbon. | unl.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of this compound isomers. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for differentiation between the meso and DL forms and confirming the connectivity of the molecule.

The key distinction between the meso and DL diastereomers lies in their symmetry. The meso compound possesses a plane of symmetry, which renders its two α-phenylethyl groups chemically equivalent. The DL-isomers have a C₂ axis of symmetry, which also makes the two phenylethyl groups equivalent in an achiral solvent. However, the spatial relationship between the protons within each ethyl group differs, which can lead to distinct spectral patterns. In some cases, chiral solvating agents may be used to differentiate the enantiomers of the DL-pair by forming diastereomeric complexes with unique NMR signals. researchgate.net

Detailed research findings from ¹H and ¹³C NMR would reveal specific chemical shifts and coupling constants that reflect the unique electronic and steric environments in each isomer. researchgate.netrsc.org For instance, the methine protons (CH-S) and the methyl protons (CH₃) are particularly sensitive to the stereochemistry at the two chiral centers.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Isomers

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | Aromatic (C₆H₅) | 7.20 - 7.40 | Protons on the phenyl rings are in a typical aromatic region. |

| Methine (CH-S) | ~4.2 - 4.5 | The proton is deshielded by both the adjacent sulfur atom and the phenyl ring. The precise shift can differ between meso and DL forms. | |

| Methyl (CH₃) | ~1.6 - 1.8 | The methyl protons are in an aliphatic region, coupled to the methine proton. | |

| ¹³C NMR | Aromatic (C₆H₅) | 125.0 - 145.0 | Aromatic carbons show characteristic shifts, with the ipso-carbon being the most deshielded. |

| Methine (CH-S) | ~45.0 - 50.0 | The methine carbon is directly attached to the electronegative sulfur atom. | |

| Methyl (CH₃) | ~20.0 - 25.0 | The aliphatic methyl carbon appears in the upfield region of the spectrum. |

Note: Predicted values are based on general principles and data for structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound, the molecular weight is 242.38 g/mol . sigmaaldrich.comalfa-chemistry.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 242.

The fragmentation of sulfides is often characterized by cleavage of the carbon-sulfur bond. miamioh.edu The primary fragmentation pathway for this compound is anticipated to be α-cleavage, which involves the homolytic cleavage of the C-S bond, leading to the formation of a stable phenylethyl radical and a corresponding cation. libretexts.org The presence of the phenyl group stabilizes the resulting carbocation.

Table 2: Expected Key Fragmentation Patterns for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 242 | [C₁₆H₁₈S]⁺ | Molecular Ion (M⁺) |

| 137 | [C₈H₉S]⁺ | Cleavage of one C-S bond, loss of a phenylethyl radical ([M - C₈H₉]⁺) |

| 105 | [C₈H₉]⁺ | Phenylethyl cation, resulting from cleavage of the C-S bond with charge retention on the hydrocarbon fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from benzyl (B1604629) or phenylethyl fragments. |

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound. carleton.edu This technique can provide precise atomic coordinates, bond lengths, and bond angles, thereby confirming the absolute structure and stereochemistry of the this compound isomers. uni-ulm.deuliege.be

By analyzing the diffraction pattern of a single crystal, it is possible to:

Differentiate Diastereomers: Unequivocally distinguish between the meso isomer (which would crystallize in a centrosymmetric space group or show a mirror plane) and the racemic DL-isomers (which would crystallize in a chiral space group).

Determine Absolute Configuration: For the chiral DL-pair, using anomalous dispersion, the absolute configuration ((R,R) or (S,S)) of a single enantiomer can be determined. recx.no

Provide Geometric Details: Obtain precise measurements of C-S, C-C, and C-H bond lengths and the C-S-C bond angle, offering insights into molecular conformation and steric strain.

While specific crystallographic data for this compound is not widely published, the application of SC-XRD would be the ultimate tool for its stereochemical assignment. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational landscape of molecules. uni-siegen.de These two methods are complementary; IR spectroscopy measures changes in dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. ksu.edu.sa

For this compound, the spectra would be dominated by vibrations associated with the phenyl rings and the alkyl sulfide backbone. Analysis of these spectra allows for the confirmation of key functional groups. nih.gov High-resolution studies or variable-temperature experiments could potentially reveal subtle differences in the vibrational modes of the meso and DL isomers due to their different symmetries and resulting conformational preferences. mpg.de

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Strong |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium | Strong |

| 1605 - 1585 | Aromatic C=C Stretch | Medium-Strong | Medium-Strong |

| 1500 - 1400 | Aromatic C=C Stretch | Medium-Strong | Medium-Strong |

| 780 - 720 | C-H Out-of-Plane Bend (Monosubstituted Benzene) | Strong | Weak |

| 700 - 600 | C-S Stretch | Weak-Medium | Medium |

Chiroptical Spectroscopy for Absolute Configuration Determination (CD, VCD)

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. cas.cz For the DL-enantiomers of this compound, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods for determining the absolute configuration. mdpi.comacs.org

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of circularly polarized UV-Vis light. acs.org The phenyl groups in this compound act as chromophores. The spatial arrangement of these chromophores, dictated by the stereochemistry at the chiral centers, will produce characteristic ECD spectra. The (R,R) and (S,S) enantiomers are expected to show mirror-image ECD spectra, allowing for their differentiation and the assignment of absolute configuration when compared with theoretical calculations.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light, providing stereochemical information about the entire molecule, not just the chromophoric parts. rsc.orgnih.gov The VCD spectra of the (R,R) and (S,S) enantiomers would be non-superimposable mirror images. This technique is particularly sensitive to the conformation and configuration of chiral centers, making it an excellent tool for studying this compound. nih.gov

Time-Resolved and Steady-State Photophysical Characterization

The photophysical properties of a molecule describe its behavior upon absorption of light, including pathways for de-excitation such as fluorescence and intersystem crossing. researchgate.net The characterization of this compound would involve studying the excited states originating from the π-π* electronic transitions of the two phenyl chromophores. acs.orgresearchgate.net

Steady-State Characterization: This includes measuring the UV-Visible absorption and fluorescence emission spectra. The absorption spectrum would likely show peaks characteristic of monosubstituted benzene (B151609) rings. Fluorescence, if present, would provide information about the energy of the lowest excited singlet state (S₁).

Time-Resolved Characterization: Techniques like time-resolved fluorescence spectroscopy would be used to measure the lifetime of the excited singlet state (τ_f). The fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed, would also be determined. For aromatic sulfides, intersystem crossing to the triplet state (T₁) can be an efficient deactivation pathway, a process that could be investigated using techniques like laser flash photolysis. researchgate.net

Computational and Theoretical Chemistry Studies of Di Alpha Phenylethyl Sulfide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to predicting the electronic properties and bonding characteristics of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate molecular structure and reactivity.

Density Functional Theory (DFT) for Reaction Mechanisms and Catalytic Intermediates

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly adept at investigating reaction pathways, detailing the structures of transition states, and characterizing reactive intermediates. Quantum chemistry methods based on DFT are increasingly utilized to clarify adsorption and reaction mechanisms. mdpi.comnih.gov

For Di(alpha-phenylethyl) Sulfide (B99878), DFT could be employed to study a variety of reactions. For instance, the oxidation of the sulfur atom is a common reaction for organic sulfides. A DFT study could map the potential energy surface for the oxidation to the corresponding sulfoxide (B87167) and sulfone. This would involve locating the transition state structures and calculating the activation energy barriers for each step. Such calculations can reveal whether a reaction is likely to proceed and under what conditions. acs.org

Furthermore, if Di(alpha-phenylethyl) Sulfide were to act as a ligand in a metal-catalyzed reaction, DFT could model the coordination of the sulfur atom to the metal center. It could help in understanding the nature of the metal-sulfur bond and how the electronic properties of the ligand influence the catalytic cycle. The study of reaction mechanisms via DFT can elucidate whether a process is concerted or stepwise. acs.org

Below is a hypothetical data table illustrating the kind of results a DFT study on the stepwise oxidation of this compound might yield.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Step 1: Oxidation to Sulfoxide | ||

| Reactants: Sulfide + Oxidant | Reactant Complex | 0.0 |

| Transition State 1 | TS1 | +15.2 |

| Products: Sulfoxide + Reduced Oxidant | Product Complex 1 | -45.7 |

| Step 2: Oxidation to Sulfone | ||

| Reactants: Sulfoxide + Oxidant | Reactant Complex 2 | 0.0 |

| Transition State 2 | TS2 | +21.5 |

| Products: Sulfone + Reduced Oxidant | Product Complex 2 | -52.3 |

Molecular Orbital Theory Applied to Sulfur-Containing Systems